molecular formula C16H12N2 B14358720 2,5'-Bi-1H-indole CAS No. 91029-07-1

2,5'-Bi-1H-indole

Cat. No.: B14358720
CAS No.: 91029-07-1
M. Wt: 232.28 g/mol
InChI Key: CXDKNFOMQPVHOD-UHFFFAOYSA-N
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Description

2,5’-Bi-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and their wide range of biological activities. The structure of 2,5’-Bi-1H-indole consists of two indole units connected at the 2 and 5 positions, forming a unique bi-indole system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5’-Bi-1H-indole can be achieved through various synthetic routes. One common method involves the coupling of two indole units. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where indole boronic acid and a halogenated indole are reacted in the presence of a palladium catalyst and a base . Another method involves the oxidative coupling of indoles using oxidizing agents like iodine or copper salts .

Industrial Production Methods

Industrial production of 2,5’-Bi-1H-indole typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5’-Bi-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indole units to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the carbon atoms of the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole rings .

Mechanism of Action

The mechanism of action of 2,5’-Bi-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors . The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

2,5’-Bi-1H-indole can be compared with other similar compounds, such as:

The uniqueness of 2,5’-Bi-1H-indole lies in its specific bi-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

91029-07-1

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(1H-indol-5-yl)-1H-indole

InChI

InChI=1S/C16H12N2/c1-2-4-15-11(3-1)10-16(18-15)12-5-6-14-13(9-12)7-8-17-14/h1-10,17-18H

InChI Key

CXDKNFOMQPVHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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